3-(4-chlorobenzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide
Description
This compound is a hybrid molecule featuring a 1,3,4-oxadiazole core substituted with a thiophene-methyl group and a propanamide linker conjugated to a 4-chlorobenzenesulfonyl moiety. The thiophene substituent may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S2/c17-11-3-5-13(6-4-11)26(22,23)9-7-14(21)18-16-20-19-15(24-16)10-12-2-1-8-25-12/h1-6,8H,7,9-10H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIVNHLBCBZNHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Biological Activity
3-(4-chlorobenzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}propanamide is a compound that integrates the pharmacologically significant 1,3,4-oxadiazole and thiophene moieties. This article explores its biological activity, focusing on antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C12H12ClN3O3S
- Molecular Weight : 315.81 g/mol
- Functional Groups : Sulfonamide, oxadiazole, thiophene
Antibacterial Activity
Recent studies have demonstrated that derivatives of 1,3,4-oxadiazole exhibit significant antibacterial properties. The synthesized compound has been evaluated against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
The compound showed particularly strong activity against Salmonella typhi, with an IC50 value indicating effective inhibition compared to standard antibiotics .
Enzyme Inhibition
The compound has also been assessed for its ability to inhibit key enzymes associated with various diseases:
-
Acetylcholinesterase (AChE) :
- IC50 values indicate strong inhibition potential.
- Relevant studies show that oxadiazole derivatives can be effective in treating Alzheimer's disease by preventing the breakdown of acetylcholine.
- Urease :
The biological activity of this compound is attributed to its interaction with specific biological targets:
- Bovine Serum Albumin (BSA) Binding : Studies indicate that the compound binds effectively to BSA, enhancing its pharmacokinetic profile and bioavailability.
- Docking Studies : Computational modeling has shown favorable interactions with target proteins involved in bacterial metabolism and neurotransmitter regulation .
Case Studies
-
Antibacterial Screening :
A series of compounds based on the oxadiazole framework were synthesized and tested for their antibacterial properties. The results highlighted that compounds with a sulfonamide group exhibited enhanced antibacterial activity compared to others lacking this functionality. -
Enzyme Inhibition Study :
A study focused on the synthesis of piperidine-based oxadiazoles demonstrated that the presence of the thiophene moiety significantly increased AChE inhibitory activity, suggesting a synergistic effect when combined with the oxadiazole structure .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical properties of related compounds from the evidence, highlighting similarities and differences:
Structural and Functional Group Analysis
- The target compound substitutes the oxadiazole at the 5-position with a thiophene-methyl group, distinguishing it from phenyl (e.g., 8d, 7l) or indole derivatives (e.g., 8k) .
- Sulfonyl Group : The 4-chlorobenzenesulfonyl moiety in the target compound is analogous to Compound 7k and BA94467 , suggesting enhanced electrophilicity and possible interactions with cysteine residues in enzymes .
- Propanamide Linker : The propanamide chain is conserved across analogs, with variations in terminal substituents (e.g., thiazole in 8d , ethoxyphenyl in 7l ). These modifications influence solubility and target selectivity .
Physicochemical Properties
- Molecular Weight : The target compound’s estimated molecular weight (~450–500 g/mol) aligns with BA94467 (523.99 g/mol) but is higher than simpler analogs like 8d (354.43 g/mol) due to the bulky sulfonyl and thiophene groups .
- Melting Points: While the target compound’s melting point is unreported, analogs with sulfonyl groups (e.g., 7k) exhibit lower melting points (66–68°C), likely due to reduced crystallinity compared to non-sulfonylated derivatives like 8d (135–136°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
